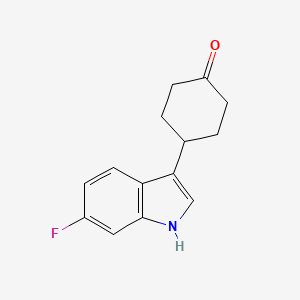

4-(6-Fluoro-1H-indol-3-YL)cyclohexanone

Description

4-(6-Fluoro-1H-indol-3-YL)cyclohexanone is a synthetic organic compound featuring a cyclohexanone core substituted at the 4-position with a 6-fluoroindole moiety. The indole ring system, a heterocyclic aromatic structure, is modified with a fluorine atom at the 6-position, which enhances its electronic and steric properties. The fluorine substituent on the indole ring may influence metabolic stability, binding affinity, and lipophilicity, making this compound a candidate for medicinal chemistry exploration.

Properties

Molecular Formula |

C14H14FNO |

|---|---|

Molecular Weight |

231.26 g/mol |

IUPAC Name |

4-(6-fluoro-1H-indol-3-yl)cyclohexan-1-one |

InChI |

InChI=1S/C14H14FNO/c15-10-3-6-12-13(8-16-14(12)7-10)9-1-4-11(17)5-2-9/h3,6-9,16H,1-2,4-5H2 |

InChI Key |

SKNMASWKKBMMFF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)CCC1C2=CNC3=C2C=CC(=C3)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Physicochemical and Thermodynamic Properties

Vapor-Liquid Equilibrium (VLE) Behavior: Cyclohexanone derivatives often form quasi-ideal solutions, critical for industrial separation processes. While direct VLE data for 4-(6-Fluoro-1H-indol-3-YL)cyclohexanone are unavailable, studies on related compounds (e.g., cyclohexenol isomers) suggest that models like COSMO-RS better predict activity coefficients than UNIFAC, especially for isomeric systems . This implies that the fluorine and indole substituents in the target compound could significantly alter its volatility compared to unsubstituted cyclohexanone.

Odor and Sensory Properties: Unlike odor-active cyclohexanone derivatives (e.g., 3-methyl-2-cyclohexanone, which has a nutty aroma) , the target compound’s indole-fluorine substitution likely diminishes its sensory impact, redirecting its utility toward pharmaceutical applications rather than flavor/fragrance industries.

Table 2: Estrogen Receptor (ER) Binding and Agonist/Antagonist Activity

Key Findings:

- The target compound’s indole-cyclohexanone scaffold shares structural motifs with ER-binding agents, but its lack of hydroxyl or steroid-like groups (cf. compound 18 in ) may limit receptor affinity.

- Fluorine substitution could modulate metabolic stability, a feature observed in other fluorinated pharmaceuticals, though direct evidence for this compound is lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.